3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione 3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 112313-08-3
VCID: VC17249463
InChI: InChI=1S/C16H13NO3/c18-14-9-5-4-8-12(14)13-10-15(19)17(16(13)20)11-6-2-1-3-7-11/h1-9,13,18H,10H2
SMILES:
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione

CAS No.: 112313-08-3

Cat. No.: VC17249463

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione - 112313-08-3

Specification

CAS No. 112313-08-3
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C16H13NO3/c18-14-9-5-4-8-12(14)13-10-15(19)17(16(13)20)11-6-2-1-3-7-11/h1-9,13,18H,10H2
Standard InChI Key RYLQPSWVDNKLGK-UHFFFAOYSA-N
Canonical SMILES C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemistry

The compound features a pyrrolidine-2,5-dione backbone, a five-membered ring containing two ketone groups at positions 2 and 5. Substituents at positions 1 and 3 include a phenyl group and a 2-hydroxyphenyl moiety, respectively. X-ray crystallography of analogous pyrrolidine-2,5-diones reveals planar ring systems with slight puckering due to steric interactions between substituents . The 2-hydroxyphenyl group introduces intramolecular hydrogen bonding potential between its phenolic -OH and the adjacent carbonyl oxygen, influencing conformational stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_3
Molecular Weight282.29 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
XLogP32.2
Rotatable Bonds3

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for related pyrrolidine-2,5-diones show distinct proton environments:

  • 1H^1\text{H} NMR: Protons on the pyrrolidine ring appear as multiplet signals between δ 2.7–3.5 ppm, while aromatic protons from phenyl groups resonate at δ 6.8–7.6 ppm . The phenolic -OH proton typically appears as a broad singlet near δ 9.5–10.0 ppm .

  • 13C^{13}\text{C} NMR: Carbonyl carbons (C2 and C5) exhibit signals near δ 170–175 ppm, with aromatic carbons in the δ 115–140 ppm range .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key precursors:

  • Pyrrolidine-2,5-dione core: Derived from succinic acid or its anhydride derivatives.

  • Aromatic substituents: Introduced via nucleophilic substitution or condensation reactions.

Formation of the Cyclic Imide

Reacting succinic anhydride with 3-chloroaniline under reflux produces 1-(3-chlorophenyl)pyrrolidine-2,5-dione, a structural analog . For the target compound, substituting 3-chloroaniline with 2-aminophenol would yield the 2-hydroxyphenyl-substituted intermediate.

Functionalization at Position 3

Condensation of the intermediate with benzaldehyde derivatives in acetic acid introduces the phenyl group. For example, 1-(3-chlorophenyl)-3,4-bis-(4-hydroxybenzylidene)-pyrrolidine-2,5-dione was synthesized using similar conditions .

Purification and Characterization

Recrystallization from ethanol or ethyl acetate enhances purity. Yield optimization requires controlled stoichiometry and reaction times (typically 6–12 hours at 80–100°C) .

Computational and Experimental Challenges

Stereochemical Complexity

The presence of multiple stereocenters in pyrrolidine-2,5-diones creates challenges in isolating pure enantiomers. Chiral HPLC or enzymatic resolution methods may be required for pharmacological applications .

Solubility Limitations

With a calculated XLogP3 of 2.2, the compound exhibits poor aqueous solubility (<0.1 mg/mL) . Prodrug strategies, such as esterification of the phenolic -OH, could improve bioavailability.

Future Directions and Research Opportunities

  • Synthetic Methodology: Developing catalytic asymmetric synthesis to access enantiomerically pure forms.

  • Structure-Activity Relationships: Systematic modification of substituents to optimize COX-2 selectivity.

  • Formulation Science: Investigating nanoparticle encapsulation to overcome solubility limitations.

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